Arachidonoyl-N-methyl amide
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Overview
Description
Arachidonoyl-N-methyl amide is a synthetic analog of anandamide, an endogenous cannabinoid. It binds to the human central cannabinoid receptor (CB1) with a high affinity, exhibiting a Ki value of 60 nM . This compound is known for its ability to inhibit rat glial gap junction cell-cell communication at a concentration of 50 µM . This compound is primarily used in research to study the endocannabinoid system and its related pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Arachidonoyl-N-methyl amide typically involves the amidation of arachidonic acid with N-methylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the activation of the carboxylic acid group of arachidonic acid, followed by its reaction with N-methylamine to form the amide bond .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale amidation reactions. These reactions are optimized for efficiency and cost-effectiveness, often employing catalysts and specific reaction conditions to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Arachidonoyl-N-methyl amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds present in the arachidonoyl chain.
Substitution: The amide group can participate in substitution reactions, where the N-methyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted amides with different functional groups .
Scientific Research Applications
Arachidonoyl-N-methyl amide has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of amides and fatty acid derivatives.
Biology: The compound is employed in research on the endocannabinoid system, particularly in understanding the role of cannabinoid receptors.
Medicine: this compound is investigated for its potential therapeutic effects, including its role in modulating pain, inflammation, and neuroprotection.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Arachidonoyl-N-methyl amide exerts its effects by binding to the central cannabinoid receptor (CB1). This binding activates the receptor, leading to a cascade of intracellular signaling events. The compound inhibits the enzyme fatty acid amide hydrolase, which is responsible for the hydrolysis of anandamide. This inhibition results in increased levels of anandamide, enhancing its biological effects .
Comparison with Similar Compounds
Anandamide (N-arachidonoylethanolamine): A naturally occurring endocannabinoid that binds to both CB1 and CB2 receptors.
N-arachidonoylglycine: Another endocannabinoid-related lipid with distinct biological activities.
N-arachidonoyltaurine: A compound with similar structural features but different biological functions
Uniqueness: Arachidonoyl-N-methyl amide is unique due to its high affinity for the CB1 receptor and its ability to inhibit gap junction communication. These properties make it a valuable tool in research focused on the endocannabinoid system and its therapeutic potential .
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-methylicosa-5,8,11,14-tetraenamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3,(H,22,23)/b8-7-,11-10-,14-13-,17-16- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAWYBRCXMQDBL-ZKWNWVNESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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